molecular formula C17H25N3O2S2 B4714326 1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea

1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea

Cat. No.: B4714326
M. Wt: 367.5 g/mol
InChI Key: QQWMAFIPUVXNFS-UHFFFAOYSA-N
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Description

1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiourea moiety

Properties

IUPAC Name

1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-4-9-18-17(23)19-15-5-7-16(8-6-15)24(21,22)20-11-13(2)10-14(3)12-20/h4-8,13-14H,1,9-12H2,2-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWMAFIPUVXNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea typically involves multiple steps. One common approach is to start with the preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline . This intermediate can be synthesized through the reaction of 3,5-dimethylpiperidine with sulfonyl chloride, followed by coupling with aniline under controlled conditions.

This can be achieved by reacting the intermediate with allyl isothiocyanate under mild conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonylurea derivatives, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiourea groups can form hydrogen bonds and other interactions with target proteins, modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea is unique due to the combination of its piperidine, sulfonyl, and thiourea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea
Reactant of Route 2
Reactant of Route 2
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-prop-2-en-1-ylthiourea

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